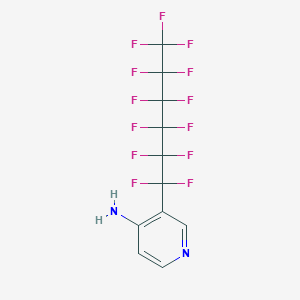![molecular formula C21H21NO2S B12557672 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid CAS No. 145352-11-0](/img/structure/B12557672.png)
6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiopyran ring system, which is a sulfur-containing heterocycle, and a pyridine carboxylic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
The synthesis of 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzothiopyran ring system followed by the introduction of the ethynyl group and the pyridine carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiopyran ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to introduce different substituents. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism by which 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzothiopyran ring system can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethynyl group may also play a role in binding to active sites or facilitating the compound’s entry into cells. Pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor modulation.
類似化合物との比較
Similar compounds to 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid include other benzothiopyran derivatives and pyridine carboxylic acids These compounds share structural similarities but may differ in their specific substituents or functional groups, leading to variations in their chemical and biological properties
特性
CAS番号 |
145352-11-0 |
|---|---|
分子式 |
C21H21NO2S |
分子量 |
351.5 g/mol |
IUPAC名 |
6-[2-(2,2,4,4-tetramethyl-3H-thiochromen-7-yl)ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO2S/c1-20(2)13-21(3,4)25-18-11-14(6-10-17(18)20)5-8-16-9-7-15(12-22-16)19(23)24/h6-7,9-12H,13H2,1-4H3,(H,23,24) |
InChIキー |
OJSBFMMDNBCSGU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(SC2=C1C=CC(=C2)C#CC3=NC=C(C=C3)C(=O)O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)



